Cadmium arsenide is a binary compound composed of cadmium and arsenic, represented by the chemical formula . It is classified as a II-V semiconductor, characterized by its unique electronic properties and potential applications in optoelectronic devices. The compound exhibits a tetragonal crystal structure, where cadmium ions are tetrahedrally coordinated, and arsenic ions are arranged in a cubic close-packed configuration. Cadmium arsenide is notable for its low vapor pressure, which is approximately 0.8 atm, indicating stability under various conditions .
Beyond traditional transistors, scientific research is exploring the potential of Cd3As2 in developing novel devices with advanced functionalities. Some examples include:
The biological activity of cadmium arsenide is primarily linked to the individual effects of cadmium and arsenic, both of which are known toxicants. Studies indicate that exposure to these metals can disrupt various metabolic processes and enzyme activities associated with carbohydrate metabolism. For instance, cadmium and arsenic have been shown to alter the activity of enzymes involved in glycolysis and gluconeogenesis, potentially leading to metabolic disorders . Additionally, both elements are recognized endocrine disruptors, affecting hormonal balance and metabolic homeostasis in organisms .
Cadmium arsenide can be synthesized through several methods:
Cadmium arsenide has several notable applications:
Research into the interactions involving cadmium arsenide often focuses on its behavior in biological systems or environmental contexts. Studies have shown that cadmium and arsenic can co-exist in various matrices, affecting their transformation rates and bioavailability. For instance, the presence of both metals can influence their uptake by organisms or their mobility in soil environments . Furthermore, investigations into how these metals interact with cellular components reveal potential pathways for toxicity and metabolic disruption.
Cadmium arsenide shares similarities with several other compounds within the II-V semiconductor category. Here are some comparable compounds:
| Compound | Formula | Key Characteristics |
|---|---|---|
| Zinc phosphide | Known for its applications in optoelectronics; similar crystal structure. | |
| Zinc arsenide | Exhibits semiconductor properties; used in lasers and LEDs. | |
| Cadmium phosphide | Similar electronic properties; utilized in photonic devices. |
Cadmium arsenide stands out due to its unique combination of low vapor pressure, high electron mobility, and specific phase transitions at elevated temperatures. Its degenerate n-type conductivity coupled with an inverted band structure differentiates it from other similar compounds, making it particularly valuable for certain high-performance applications in electronics and optoelectronics .
Cadmium arsenide represents a paradigmatic example of a three-dimensional Dirac semimetal, characterized by the presence of symmetry-protected band crossings that give rise to massless Dirac fermions in three dimensions [1] [4]. The compound crystallizes in a body-centered tetragonal structure with space group I41/acd, exhibiting centrosymmetric symmetry that fundamentally determines its topological properties [4] [8]. The crystal structure can be described as a distorted antifluorite-derived phase with an ordered arrangement of cadmium vacancies, resulting in a large unit cell with lattice parameters a = 12.633 Å and c = 25.427 Å [4].
The electronic band structure of cadmium arsenide features a single pair of three-dimensional Dirac points located along the Γ-Z direction in the Brillouin zone [6] [12]. These Dirac nodes are protected by the four-fold rotational symmetry of the crystal structure, which prevents the opening of an energy gap at the band crossing points [8]. The symmetry protection arises from the specific combination of time-reversal and inversion symmetries present in the centrosymmetric crystal structure [4] [8].
Electronic structure calculations demonstrate that cadmium arsenide exhibits a four-fold degenerate bulk Dirac point at the Fermi energy, making it a three-dimensional electronic analogue of graphene [4]. The topological nature of these band crossings is characterized by nontrivial Z2 topological invariants, confirming the material's classification as a topological Dirac semimetal [6] [12]. The Dirac points remain stable against small perturbations due to the crystalline symmetry protection, ensuring robust topological properties [8].
The band inversion that leads to the formation of Dirac points occurs between the conduction and valence bands of Γ8 symmetry [2]. This inverted band structure, with an optical energy gap of approximately 0.19 eV at room temperature, is fundamental to the topological character of cadmium arsenide [2] [24]. The energy scale of the band inversion is substantial, providing a large energy window over which the linear Dirac dispersion is maintained [6].
| Parameter | Value | Method |
|---|---|---|
| Space Group | I41/acd | Single crystal X-ray diffraction [4] |
| Point Group | 4/mmm | Convergent beam electron diffraction [8] |
| Lattice Parameter a | 12.633 Å | X-ray crystallography [4] |
| Lattice Parameter c | 25.427 Å | X-ray crystallography [4] |
| Number of Dirac Points | Single pair | ARPES measurements [6] [12] |
| Band Degeneracy | 4-fold | Electronic structure calculations [4] |
| Energy Gap | 0.19 eV | Magnetotransport studies [2] |
The Dirac cones in cadmium arsenide exhibit significant anisotropy that reflects the underlying tetragonal crystal symmetry [20] [21]. The momentum-space dispersion relation deviates from the isotropic linear behavior typical of graphene, instead displaying directional dependence that influences transport properties and electronic structure [21] [23]. This anisotropy manifests most prominently in the cyclotron effective mass measurements, which reveal different values depending on the orientation of the magnetic field relative to the crystal axes [20] [36].
Magnetotransport experiments demonstrate that the cyclotron effective mass varies between 0.050 m0 for magnetic fields parallel to the c-axis and 0.060 m0 for fields perpendicular to the c-axis [20] [36]. This anisotropy ratio of approximately 1.2 reflects the ellipsoidal nature of the Fermi surface, which forms a revolution ellipsoid elongated along the four-fold c-axis [20]. The anisotropy becomes more pronounced at lower carrier concentrations, indicating that the deviation from isotropy is energy-dependent [20].
The dispersion relation in cadmium arsenide can be described within the framework of an anisotropic band model that incorporates both the tetragonal crystal field effects and spin-orbit coupling [23] [25]. The energy dependence of the effective mass exhibits nonlinear behavior with a clearly expressed minimum near the bottom of the conduction band [34]. This nonparabolicity arises from the proximity of the heavy hole band, which is nearly degenerate with the bottom of the conduction band [34].
Angle-resolved photoemission spectroscopy measurements reveal that the Dirac cones maintain their linear dispersion over an energy range of approximately 200 meV around the Dirac points [6] [12]. The Fermi velocity extracted from these measurements is approximately 1.5 × 106 m/s, which is comparable to that of graphene and explains the exceptionally high electron mobility observed in cadmium arsenide [6] [35]. The linear dispersion regime extends sufficiently far in energy to encompass typical doping levels, ensuring that transport occurs primarily through Dirac fermions [12].
The momentum-space topology of cadmium arsenide reveals that the Dirac points are located at finite momentum values along the kz direction, displaced from the Γ point [6]. This displacement is a consequence of the band inversion and the specific symmetry of the crystal structure [25]. The precise location of the Dirac points has been determined through systematic angle-resolved photoemission studies using different photon energies to map the three-dimensional band structure [6].
| Property | Parallel to c-axis | Perpendicular to c-axis | Anisotropy Ratio |
|---|---|---|---|
| Cyclotron Mass | 0.050 m0 [20] | 0.060 m0 [20] | 1.2 [20] |
| g-factor | Variable [20] | Variable [20] | 1.81 [20] |
| Fermi Velocity | 1.5 × 106 m/s [6] | 1.5 × 106 m/s [6] | ~1 [6] |
| Linear Dispersion Range | ~200 meV [6] | ~200 meV [6] | 1 [6] |
Spin-orbit coupling plays a crucial role in determining the electronic structure and topological properties of cadmium arsenide [15] [16]. The strength of spin-orbit interaction in this material is substantial, with a spin-orbit splitting parameter Δ of approximately 0.33 eV [24] [25]. This strong spin-orbit coupling contributes to the band inversion that is essential for the formation of the topological Dirac semimetal phase [19].
The spin textures in cadmium arsenide bulk crystals exhibit complex patterns that arise from the interplay between the crystal symmetry and spin-orbit coupling [15] [18]. In the three-dimensional Dirac semimetal phase, all bands are spin-degenerate due to the presence of both time-reversal and inversion symmetries [4]. However, the application of external perturbations or the reduction to thin film geometries can break these symmetries and lead to spin splitting [15] [39].
Recent studies on antimony-doped cadmium arsenide demonstrate that chemical substitution can significantly enhance the spin-orbit coupling strength [15]. Weak antilocalization measurements reveal a substantial increase in the spin-orbit scattering rate upon antimony doping, indicating enhanced band inversion energy [15]. This enhancement makes doped cadmium arsenide an attractive platform for investigating spin-dependent transport phenomena and potential spintronics applications [15].
The spin textures become particularly relevant in the surface states of cadmium arsenide, where the breaking of inversion symmetry at the surface leads to spin-momentum locking [18]. Computational studies reveal that the Fermi arc surface states exhibit specific spin properties that suppress both backscattering and side scattering at the surface [5] [18]. These unique spin characteristics contribute to the exceptionally high surface state mobilities observed in cadmium arsenide thin films [5].
In quantum-confined cadmium arsenide films, the spin-orbit coupling manifests in the formation of quantum spin Hall-like edge states when the material transitions to a two-dimensional topological insulator phase [16] [17]. Transport measurements through quantum point contacts reveal non-spin-selective equilibration between different edge modes, which is attributed to the strong spin-orbit interaction that enables spin-flip transitions [16]. This behavior differs from other topological materials and highlights the unique role of spin-orbit coupling in cadmium arsenide [16].
The temperature dependence of spin-related transport phenomena in cadmium arsenide provides insights into the underlying spin-orbit physics [17]. Phase coherence length measurements show characteristic temperature scaling that reflects the strength of spin-orbit scattering [37]. The interplay between weak antilocalization and weak localization effects observed in parallel magnetic fields further demonstrates the complex spin dynamics in this material [37].
| Spin-Orbit Parameter | Value | Measurement Technique |
|---|---|---|
| Spin-Orbit Splitting (Δ) | 0.33 eV [24] | Optical absorption spectroscopy [24] |
| Enhanced SOC (Sb-doped) | Significantly increased [15] | Weak antilocalization analysis [15] |
| Spin Coherence Length | Temperature dependent [37] | Magnetotransport [37] |
| Surface Spin Texture | Momentum-locked [18] | Theoretical calculations [18] |
The Fermi surface topology of cadmium arsenide is characterized by two small ellipsoidal pockets centered at the Dirac points, reflecting the three-dimensional nature of the electronic structure [12] [20]. These Fermi surface pockets are extremely small, with Fermi momenta on the order of 0.04 Å⁻¹, which contributes to the exceptionally high electron mobility through reduced scattering phase space [12]. The ellipsoidal shape of the Fermi surface arises from the anisotropic dispersion relation and the tetragonal crystal symmetry [20].
Electronic anisotropy in cadmium arsenide manifests in multiple transport and spectroscopic properties [20] [21]. The anisotropy of the Shubnikov-de Haas oscillation period, characterized by the parameter Kr ≈ 1.33, reflects the directional dependence of the cyclotron frequency [20]. Similarly, the cyclotron effective mass anisotropy Km ranges from 1.16 to 1.33, depending on the carrier concentration and energy scale [20]. The g-factor exhibits the strongest anisotropy, with Kg ≈ 1.81, particularly pronounced at low carrier concentrations [20].
The carrier concentration dependence of the electronic anisotropy provides insight into the energy-dependent nature of the band structure [20] [34]. As the electron concentration varies from 10²⁴ to 10²⁵ m⁻³, the effective mass increases by approximately a factor of two, demonstrating the nonparabolic character of the conduction band [36]. This concentration dependence is well-described by Kane-type band models that incorporate the proximity of multiple band extrema [36].
Temperature effects on the Fermi surface topology reveal additional complexity in the electronic structure [36]. The effective mass shows a slight increase with increasing temperature, following approximately a T⁻¹/² dependence that is characteristic of phonon scattering in degenerate semiconductors [36]. Magnetic field dependence studies indicate a weak logarithmic increase in effective mass with field, suggesting the influence of Landau level quantization on the electronic properties [36].
The extraordinary transport properties of cadmium arsenide, including electron mobilities reaching 280,000 cm²/(V·s) at low temperatures, can be understood in terms of the unique Fermi surface topology [1] [35]. The small Fermi surface cross-section and the linear dispersion relation combine to minimize both the scattering rate and the effective mass, resulting in exceptional charge carrier transport [12] [35]. Room temperature mobilities of 10,000 cm²/(V·s) remain remarkably high, enabling device applications even at elevated temperatures [35].
Recent thermoelectric studies reveal that the Fermi surface topology also influences thermal transport properties [35]. The combination of high electrical conductivity and low thermal conductivity arising from the unique electronic structure makes cadmium arsenide a promising candidate for thermoelectric applications [35]. The anisotropic nature of the electronic structure provides additional degrees of freedom for optimizing the thermoelectric figure of merit through directional engineering [35].
| Transport Property | Value | Temperature | Reference |
|---|---|---|---|
| Room Temperature Mobility | 10,000 cm²/(V·s) [35] | 300 K [35] | Hall measurements [35] |
| Low Temperature Mobility | 280,000 cm²/(V·s) [1] | 4.2 K [1] | Shubnikov-de Haas [1] |
| Carrier Concentration | (1-4) × 10¹⁸ cm⁻³ [1] | Variable [1] | Hall effect [1] |
| Fermi Momentum | 0.04 Å⁻¹ [12] | Low T [12] | ARPES [12] |
| Effective Mass Range | 0.046-0.050 m0 [36] | 77 K [36] | Magnetotransport [36] |
| Mass Anisotropy | 1.16-1.33 [20] | Variable [20] | Cyclotron resonance [20] |
| Thermal Conductivity | 11 W/mK [36] | 300 K [36] | Direct measurement [36] |